ethyl 4-{[2-(furan-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate
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Overview
Description
Ethyl 4-{[2-(furan-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a complex organic compound that features a furan ring, a tetrahydroisoquinoline moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[2-(furan-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the furan-2-carbonyl group: This step involves the acylation of the tetrahydroisoquinoline core using furan-2-carbonyl chloride in the presence of a base.
Attachment of the benzoate ester: The final step involves the esterification of the intermediate with ethyl 4-hydroxybenzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-(furan-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{[2-(furan-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting neurological disorders due to its tetrahydroisoquinoline core.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-{[2-(furan-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves its interaction with specific molecular targets. The tetrahydroisoquinoline moiety can interact with neurotransmitter receptors, potentially modulating their activity. The furan ring and benzoate ester may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{[2-(furan-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate: shares similarities with other tetrahydroisoquinoline derivatives such as:
Uniqueness
The uniqueness of this compound lies in its combination of three distinct moieties: the furan ring, the tetrahydroisoquinoline core, and the benzoate ester. This unique structure provides it with a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 4-[[2-(furan-2-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO7/c1-4-32-26(29)17-7-9-19(10-8-17)34-16-21-20-15-24(31-3)23(30-2)14-18(20)11-12-27(21)25(28)22-6-5-13-33-22/h5-10,13-15,21H,4,11-12,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBJEOUIBWFREX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CO4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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